Inhibidor de JNK II, Control Negativo

Descripción general

Descripción

The JNK Inhibitor II, Negative Control, also referenced under CAS 54642-23-8, controls the biological activity of JNK . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .

Molecular Structure Analysis

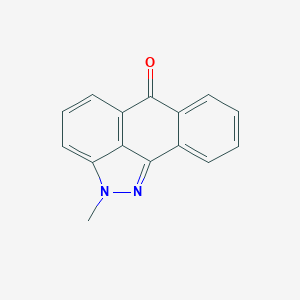

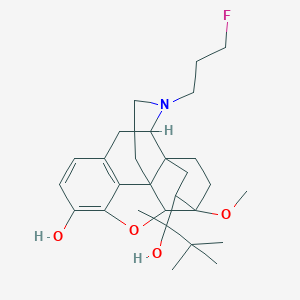

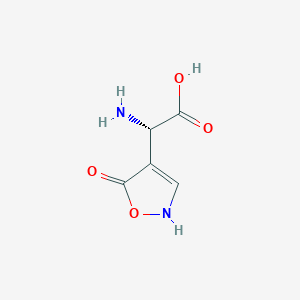

The molecular formula of JNK Inhibitor II, Negative Control is C15H10N2O . It contains a total of 31 bonds; 21 non-H bonds, 17 multiple bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, and 1 eleven-membered ring .Chemical Reactions Analysis

The JNKs are members of mitogen-activated protein kinases (MAPK) which regulate many physiological processes including inflammatory responses, macrophages, cell proliferation, differentiation, survival, and death . The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 .Physical And Chemical Properties Analysis

The JNK Inhibitor II, Negative Control is a solid substance . It is yellow in color and has a molecular weight of 234.25 .Aplicaciones Científicas De Investigación

1. Control de la Actividad Biológica de JNK El Inhibidor de JNK II, Control Negativo, también referenciado bajo CAS 54642-23-8, controla la actividad biológica de JNK . Esta pequeña molécula/inhibidor se utiliza principalmente para aplicaciones de Fosforilación & Desfosforilación .

Objetivo para la Terapia Anticancerígena

La señalización de JNK ha sido identificada como un objetivo para la terapia anticancerígena . La activación continua de JNKs tiene un papel en el desarrollo y la progresión del cáncer . Por lo tanto, JNKs representan objetivos oncogénicos atractivos para la terapia del cáncer utilizando inhibidores de cinasas de pequeñas moléculas .

3. Papel en Diferentes Tipos de Cánceres Los estudios demostraron que las dos proteínas principales de JNK, JNK1 y JNK2, tienen funciones opuestas en diferentes tipos de cánceres . Esto necesita más especificación en el diseño de los inhibidores de JNK .

4. Desarrollo de Inhibidores Específicos de Sustrato o Isoforma Se podría diseñar un inhibidor de JNK altamente específico a través del desarrollo de inhibidores específicos de sustrato o isoforma, incluidos los inhibidores de pequeñas moléculas y los inhibidores celulares permeables a los péptidos . Su aplicación clínica puede representar un enfoque terapéutico innovador para el tratamiento de enfermedades asociadas a JNK como la diabetes, la enfermedad de Parkinson .

5. Supresión del Crecimiento Tumoral en Cáncer de Mama Triple Negativo Un inhibidor de JNK covalente, JNK-IN-8, suprime el crecimiento tumoral en el cáncer de mama triple negativo al activar la biogénesis lisosómica y la autofagia mediada por TFEB y TFE3

Mecanismo De Acción

Target of Action

The primary target of the JNK Inhibitor II, Negative Control is the c-Jun N-terminal kinases (JNKs), which are members of the mitogen-activated protein kinase (MAPK) family . JNKs regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . The JNK family consists of three genes: JNK1, JNK2, and JNK3 . JNK1 and JNK2 are commonly expressed in many organs, while JNK3 is mainly expressed in cardiac smooth muscle, testis, and brain .

Mode of Action

The JNK Inhibitor II, Negative Control, also known as N¹-Methyl-1,9-pyrazoloanthrone, controls the biological activity of JNK . It inhibits JNK2 and JNK3 only at much higher concentrations (IC 50 = 18 µM and 24 µM, respectively) compared to SP600125 (IC 50 = 40 nM and 90 nM, respectively) . This inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .

Biochemical Pathways

The activation of JNK requires dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . Different pathways are activated downstream of receptors such as transforming growth factor-β (TGF-β), G-protein coupled receptors (GPCRs), tumor necrosis factor (TNF) receptors, Wnt receptors, and Toll receptor complex . Also, JNK activation has been reported in response to endoplasmic reticulum stress (ER stress) .

Result of Action

The JNK Inhibitor II, Negative Control exhibits lower activity against JNK isoforms . It is a useful negative control for JNK Inhibitor II (SP600125) Jnk inhibitors have been shown to regulate many physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and death .

Action Environment

The action, efficacy, and stability of JNK Inhibitor II, Negative Control can be influenced by various environmental factors. For instance, JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . Understanding these environmental influences is crucial for optimizing the use of this compound in research and potential therapeutic applications.

Safety and Hazards

Direcciones Futuras

The continuous activation of JNKs has a role in cancer development and progression . Therefore, JNKs represent attractive oncogenic targets for cancer therapy using small molecule kinase inhibitors . Some of ATP- competitive and ATP non-competitive inhibitors have been developed and widely used in vitro, but this type of inhibitors lack selectivity and inhibits phosphorylation of all JNK substrates and may lead to cellular toxicity . In the future, more specification in the design of JNK inhibitors is needed .

Propiedades

IUPAC Name |

14-methyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-17-12-8-4-7-11-13(12)14(16-17)9-5-2-3-6-10(9)15(11)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZGYELAMAOARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)

![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)

![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)